2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester
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Overview
Description
2-Naphthacenecarboxylic acid, 6,6a,7,10,10a,11-hexahydro-6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-, methyl ester is a natural product found in Streptomyces glaucescens with data available.
Scientific Research Applications
Antimalarial Potential
Research has indicated that certain derivatives of 2-naphthacenecarboxylic acid exhibit potential as antimalarial agents. For instance, compounds derived from the marine sponge Diacarnus levii, which are structurally related to 2-naphthacenecarboxylic acid, showed activity against the malaria parasite Plasmodium falciparum. This suggests a promising avenue for the development of new antimalarial drugs (D'Ambrosio et al., 1998).
Neurodegenerative Diseases
Another derivative of 2-naphthacenecarboxylic acid has been synthesized as a key intermediate for a therapeutic drug for neurodegenerative diseases. The practical method developed for this synthesis indicates the compound’s potential relevance in treating conditions such as Alzheimer's or Parkinson's disease (Ito et al., 2003).
Photolytic Studies
The photochemical properties of certain 1-naphthylmethyl esters, closely related to 2-naphthacenecarboxylic acid, have been studied. These studies reveal insights into the behavior of radical pairs and ion pairs, which can be crucial for understanding the photochemistry of complex organic compounds (DeCosta & Pincock, 1993).
Crystal Structure Analysis
The crystal structures of 5,8-dimethoxy-1-naphthoic acid and its methyl ester provide valuable information on molecular geometries and intermolecular interactions. Such studies are fundamental in the field of crystallography and material sciences, contributing to the understanding of how molecular structure influences physical properties (Blackburn & Gerkin, 1997).
Molecular Synthesis and Cytotoxic Activity
Several studies have explored the synthesis of various analogues of 2-naphthacenecarboxylic acid and assessed their cytotoxic activities. This research is particularly relevant in the context of cancer treatment, where these compounds might serve as potential chemotherapeutic agents (Bongui et al., 2005).
Properties
CAS No. |
146864-75-7 |
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Molecular Formula |
C23H20O11 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
methyl 6a,7,10a,12-tetrahydroxy-3,8-dimethoxy-1-methyl-6,10,11-trioxo-7H-tetracene-2-carboxylate |
InChI |
InChI=1S/C23H20O11/c1-8-14-9(6-11(32-2)15(8)21(29)34-4)5-10-16(17(14)25)20(28)22(30)13(24)7-12(33-3)19(27)23(22,31)18(10)26/h5-7,19,25,27,30-31H,1-4H3 |
InChI Key |
ULHJWHCSSAEMLW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC3=C(C(=C12)O)C(=O)C4(C(=O)C=C(C(C4(C3=O)O)O)OC)O)OC)C(=O)OC |
Synonyms |
1,4,4a,5,12,12a-hexahydro-4,4a,11,12a-tetrahydroxy-3,8-dimethoxy-9-methoxycarbonyl-10-methyl-1,5,12-trioxonaphthacene 5838 DNI 5838-DNI tetracenomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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